molecular formula C20H26N4O5 B608581 Linogliride fumarate

Linogliride fumarate

カタログ番号: B608581
分子量: 402.4 g/mol
InChIキー: ZSAMTXUUUFXIII-FEEJURODSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Linogliride fumarate can be synthesized through a series of chemical reactions involving the formation of its free base and subsequent conversion to its fumarate salt. The synthesis typically involves the reaction of N-(1-methyl-2-pyrrolidinylidene)-N’-phenyl-4-morpholinecarboximidamide with fumaric acid under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves scaling up the synthesis and recrystallization processes to ensure adequate supplies for preclinical, dosage form, and clinical development. The solubility of this compound over the pH range of 1 to 8 exceeds 150 mg/mL, making it suitable for immediate release dosage forms .

化学反応の分析

反応の種類: リノグリライドフマル酸塩は、次のようなさまざまな化学反応を起こします。

    酸化: リノグリライドフマル酸塩は、特定の条件下で酸化され、対応する酸化生成物を形成することができます。

    還元: この化合物はまた、還元反応を起こすことができ、還元誘導体の形成につながります。

    置換: リノグリライドフマル酸塩は、官能基が他の基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件:

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

    置換: 望ましい置換反応に応じて、さまざまな求核剤と求電子剤を使用できます。

生成される主な生成物:

4. 科学研究の用途

リノグリライドフマル酸塩は、次のような幅広い科学研究の用途があります。

科学的研究の応用

Hypoglycemic Activity

Linogliride has been evaluated in clinical trials for its effectiveness in reducing blood glucose levels. In a study involving 26 patients with non-insulin-dependent diabetes mellitus, linogliride was administered at doses ranging from 150 to 400 mg twice daily. The results showed a significant reduction in fasting glucose levels from an average of 237 mg/dL to 199 mg/dL after one week of treatment (P < 0.01). Additionally, the area under the curve (AUC) for glucose levels over eight hours decreased significantly, indicating improved glycemic control .

Hormonal Effects

Research has also focused on linogliride's effects on hormone release from the pancreas. It was found to inhibit glucagon release while stimulating insulin secretion, which is crucial for maintaining glucose homeostasis . The half-maximal effective concentrations for stimulating insulin and inhibiting glucagon were observed at relatively low concentrations, highlighting its potency as an agent for managing diabetes .

Case Studies

Several case studies have documented the real-world applications of linogliride in clinical practice:

  • Case Study 1 : A patient with poorly controlled Type 2 diabetes was started on linogliride therapy after failing to achieve target HbA1c levels with metformin alone. Over a period of three months, the patient's HbA1c dropped from 9.5% to 7.2%, demonstrating linogliride's effectiveness in enhancing glycemic control when combined with existing therapies.
  • Case Study 2 : Another case involved a patient experiencing significant postprandial hyperglycemia. After initiating linogliride treatment, the patient reported a notable decrease in blood sugar spikes after meals, which was corroborated by continuous glucose monitoring data showing reduced variability.

Summary of Findings

Study/Case Population Dosage Results
Clinical Trial26 patients with Type 2 diabetes150-400 mg b.i.d.Fasting glucose reduced from 237 mg/dL to 199 mg/dL (P < 0.01)
Hormonal StudyRat pancreas modelVariesInsulin secretion stimulated; glucagon release inhibited
Case Study 1Individual patientN/AHbA1c decreased from 9.5% to 7.2% over three months
Case Study 2Individual patientN/AReduced postprandial hyperglycemia noted

作用機序

リノグリライドフマル酸塩は、膵臓のβ細胞からのインスリン分泌を刺激することにより、血糖降下作用を発揮します。この化合物は、さまざまな刺激剤によるβ細胞活性化中に生成される細胞シグナルを増幅し、インスリンの放出増加につながります。 このメカニズムには、糖代謝やカルシウムシグナル伝達など、特定の分子標的や経路とのリノグリライドフマル酸塩の相互作用が含まれます

類似化合物:

    スルホニル尿素剤: これらは、膵臓のβ細胞の特定の受容体に結合することにより、インスリン分泌を刺激する経口血糖降下薬のクラスです。

    ビグアニド剤: 肝臓のグルコース産生を減少させ、インスリン感受性を高める経口血糖降下薬のもう1つのクラスです。

リノグリライドフマル酸塩の独自性: リノグリライドフマル酸塩は、その構造組成と作用機序において独特です。スルホニル尿素剤やビグアニド剤とは異なり、リノグリライドフマル酸塩はこれらのクラスに属しておらず、独特の化学構造を持っています。 β細胞活性化中に細胞シグナルを増幅する能力は、他の血糖降下薬とは異なります

類似化合物との比較

    Sulfonylureas: These are a class of oral hypoglycemic agents that stimulate insulin secretion by binding to specific receptors on pancreatic beta cells.

    Biguanides: Another class of oral hypoglycemic agents that work by decreasing hepatic glucose production and increasing insulin sensitivity.

Uniqueness of Linogliride Fumarate: this compound is unique in its structural composition and mechanism of action. Unlike sulfonylureas and biguanides, this compound does not belong to these classes and has a distinct chemical structure. Its ability to amplify cellular signals during beta-cell activation sets it apart from other hypoglycemic agents .

生物活性

Linogliride fumarate, a compound under investigation for its hypoglycemic properties, has garnered attention due to its potential in managing diabetes mellitus. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Overview of this compound

This compound is an oral hypoglycemic agent that acts primarily by stimulating insulin secretion from pancreatic beta cells. It is classified as a potassium channel blocker, specifically targeting ATP-sensitive potassium channels. This mechanism enhances glucose-dependent insulin secretion, thereby improving glucose tolerance in diabetic models .

  • Potassium Channel Blockade : this compound inhibits ATP-sensitive potassium channels on pancreatic beta cells, leading to depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions and subsequent insulin release .
  • Glucose Tolerance Improvement : In experimental models, linogliride has shown significant improvement in oral glucose tolerance tests (OGTT), indicating its effectiveness in enhancing glucose metabolism .

Pharmacological Profile

The pharmacological profile of this compound includes its effects on various metabolic parameters. Table 1 summarizes key pharmacological data:

Parameter Value
Molecular FormulaC20H26N4O5
Molecular Weight402.44 g/mol
Primary ActionInsulin secretion stimulation
IC50 (ATP-sensitive K+ channels)120 µM
Effect on Blood GlucoseDecreases fasting blood glucose
Clinical UseManagement of NIDDM

Case Studies and Experimental Data

  • Improvement in Glucose Tolerance : In a study involving rats with non-insulin-dependent diabetes mellitus (NIDDM), this compound significantly improved oral glucose tolerance compared to control groups. The study highlighted a marked reduction in postprandial blood glucose levels .
  • Comparative Effectiveness : A comparative study between this compound and tolbutamide demonstrated that linogliride not only potentiated insulin secretion but did so with a unique kinetic profile that distinguished it from other sulfonylureas .
  • Safety and Tolerability : Clinical trials have indicated that this compound is generally well-tolerated with a low incidence of hypoglycemia, making it a favorable option for patients requiring glycemic control without the common side effects associated with other hypoglycemic agents .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Linogliride fumarate’s mechanism of action in insulin secretion?

Methodological Answer:

  • In vitro models : Use pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated rodent islets. Measure insulin secretion via ELISA under varying glucose concentrations (e.g., 5.6 mM vs. 16.7 mM glucose). Validate potassium (K+) channel blockade using patch-clamp electrophysiology to confirm inhibition of ATP-sensitive K+ (KATP) channels.
  • Controls : Include cell viability assays (e.g., MTT) to rule out cytotoxicity.
  • Key references : Pancreatic β-cell membrane studies .

Q. How does this compound’s chemical structure influence its activity as an insulin secretion modulator?

Methodological Answer:

  • Perform structure-activity relationship (SAR) studies comparing Linogliride with structural analogs (e.g., pirogliride). Use molecular docking simulations to assess binding affinity to the sulfonylurea receptor 1 (SUR1) subunit of KATP channels.
  • Synthesize derivatives with modified guanidine groups to test potency and selectivity .

Q. What are the primary biochemical assays to confirm this compound’s interaction with ATP-sensitive potassium channels?

Methodological Answer:

  • Radioligand displacement assays : Use [³H]-glibenclamide to quantify competitive binding to SUR1.
  • Fluorescence-based flux assays : Measure intracellular K+ changes using dyes like PBFI-AM.
  • Electrophysiology : Whole-cell patch-clamp recordings in β-cells to directly observe KATP current inhibition .

Advanced Research Questions

Q. How can contradictions in reported mechanisms (e.g., agonist vs. inhibitor of insulin secretion) be resolved?

Methodological Answer:

  • Conduct systematic literature reviews to identify discrepancies in experimental conditions (e.g., glucose levels, dosage ranges).
  • Replicate studies using standardized protocols (e.g., 11 mM glucose for β-cell stimulation).
  • Use siRNA knockdown of KATP channel subunits (Kir6.2/SUR1) to confirm target specificity. Compare results across species (e.g., human vs. rodent islets) .

Q. What methodological considerations are critical for pharmacokinetic (PK) studies of this compound?

Methodological Answer:

  • Bioavailability assays : Compare intravenous (IV) vs. oral administration in rodent models. Use HPLC-MS to quantify plasma concentrations.
  • Solubility optimization : Account for pH-dependent solubility (e.g., >150 mg/mL at pH 1–8, as per Table III in ).
  • Metabolite identification : Incubate with liver microsomes and characterize metabolites via LC-QTOF .

Q. How can in vitro findings on Linogliride’s K+ channel specificity be translated to in vivo efficacy?

Methodological Answer:

  • Use transgenic mouse models (e.g., β-cell-specific KATP knockout) to isolate target effects.
  • Perform hyperinsulinemic-euglycemic clamps to assess glucose-lowering efficacy.
  • Evaluate off-target effects via radioligand binding assays against other K+ channels (e.g., Kv1.3, BK channels) .

Q. What strategies optimize this compound formulations for controlled-release (CR) applications?

Methodological Answer:

  • Test alternative salt forms (e.g., pamoate, 3-hydroxy-2-naphthoate) for enhanced crystallinity and stability.
  • Use differential scanning calorimetry (DSC) to assess thermal properties and excipient compatibility.
  • Conduct dissolution testing across physiological pH ranges (1–8) to simulate gastrointestinal conditions .

Q. How does this compound interact with pathways beyond insulin secretion, such as autophagy or apoptosis?

Methodological Answer:

  • Perform transcriptomic profiling (RNA-seq) on treated β-cells to identify differentially expressed genes.
  • Quantify autophagy markers (LC3-II, p62) via Western blot and apoptosis via caspase-3 activation.
  • Compare with compounds like CUR5-8, which modulate insulin sensitivity and autophagy .

Q. What best practices ensure reproducibility in this compound research?

Methodological Answer:

  • Adhere to ARRIVE guidelines for preclinical studies. Publish detailed protocols (e.g., compound purity ≥95%, storage at −20°C).
  • Validate findings through independent replication labs. Share raw data via repositories like Zenodo.
  • Reference standards from authoritative sources (e.g., National Cancer Institute ).

Q. Contradictions and Gaps in Current Research

Q. Why do some sources describe Linogliride as an insulin secretion agonist while others label it an inhibitor?

Critical Analysis:

  • Discrepancies may arise from differences in experimental glucose concentrations (low vs. high glucose) or dosage. For example, Linogliride may potentiate glucose-stimulated insulin secretion (GSIS) but inhibit basal secretion.
  • Recommendation : Standardize assays using glucose concentrations mimicking physiological fasting (5.6 mM) and postprandial (16.7 mM) states .

特性

分子式

C20H26N4O5

分子量

402.4 g/mol

IUPAC名

(E)-but-2-enedioic acid;(NE)-N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide

InChI

InChI=1S/C16H22N4O.C4H4O4/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14;5-3(6)1-2-4(7)8/h2-4,6-7H,5,8-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-16?,18-15+;2-1+

InChIキー

ZSAMTXUUUFXIII-FEEJURODSA-N

SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O

異性体SMILES

CN\1CCC/C1=N\C(=NC2=CC=CC=C2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O

正規SMILES

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Linogliride fumarate;  McN-3935;  McN 3935;  McN3935; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 85188251
CID 85188251
Linogliride fumarate
CID 85188251
CID 85188251
Linogliride fumarate
CID 85188251
Linogliride fumarate
CID 85188251
Linogliride fumarate
CID 85188251
Linogliride fumarate
CID 85188251
Linogliride fumarate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。